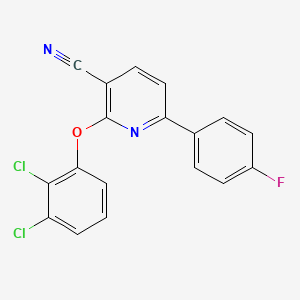

2-(2,3-Dichlorophenoxy)-6-(4-fluorophenyl)pyridine-3-carbonitrile

Description

2-(2,3-Dichlorophenoxy)-6-(4-fluorophenyl)pyridine-3-carbonitrile is a halogenated pyridine-3-carbonitrile derivative characterized by a 2,3-dichlorophenoxy group at the 2-position and a 4-fluorophenyl substituent at the 6-position of the pyridine ring. The compound’s structure combines electron-withdrawing groups (chloro and fluoro) with a nitrile moiety, which may confer unique electronic and steric properties.

Properties

IUPAC Name |

2-(2,3-dichlorophenoxy)-6-(4-fluorophenyl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H9Cl2FN2O/c19-14-2-1-3-16(17(14)20)24-18-12(10-22)6-9-15(23-18)11-4-7-13(21)8-5-11/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPKXMELOBGYSBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)OC2=C(C=CC(=N2)C3=CC=C(C=C3)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H9Cl2FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dichlorophenoxy)-6-(4-fluorophenyl)pyridine-3-carbonitrile typically involves multiple steps:

Formation of the Pyridine Ring: This can be achieved through a condensation reaction involving appropriate precursors such as 2,3-dichlorophenol and 4-fluorobenzaldehyde in the presence of a base like potassium carbonate.

Nitrile Introduction: The nitrile group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide, under controlled conditions.

Final Assembly: The final product is obtained by coupling the intermediate compounds through a series of reactions, including halogenation and subsequent nucleophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are often employed.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of the nitrile group to an amine.

Substitution: Nucleophilic aromatic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

Oxidation: Oxidized derivatives with additional functional groups.

Reduction: Amines or other reduced forms of the compound.

Substitution: Compounds with different substituents replacing the chlorine atoms.

Scientific Research Applications

2-(2,3-Dichlorophenoxy)-6-(4-fluorophenyl)pyridine-3-carbonitrile has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: Used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 2-(2,3-Dichlorophenoxy)-6-(4-fluorophenyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic structure allows it to fit into binding sites, potentially inhibiting or modulating the activity of these targets. The nitrile group can participate in hydrogen bonding or other interactions, further stabilizing the compound within the binding site.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The pyridine-3-carbonitrile scaffold is versatile, with substituent variations influencing reactivity, electronic properties, and biological activity. Key analogs include:

Key Observations :

- Substituent Position: The position of chlorine atoms (e.g., 2,3- vs. 3,4-dichlorophenoxy) impacts steric hindrance and electronic delocalization. Ortho/meta chloro groups (target compound) may reduce rotational freedom compared to para-substituted analogs .

- Electron-Withdrawing Effects : Fluorine (σp = +0.06) and chlorine (σp = +0.23) at para positions enhance electron withdrawal, stabilizing the pyridine ring and influencing charge-transfer transitions .

Electronic and Spectroscopic Properties

Evidence from related quinazoline and pyridine derivatives () reveals that electron-withdrawing substituents (e.g., Cl, F) reduce emission intensity and induce red shifts in polar solvents like DMF due to intramolecular charge transfer (ICT). For example:

- 4-Fluorophenyl vs. 4-Methoxyphenyl: Fluorine’s weaker electron-withdrawing effect compared to methoxy leads to less pronounced ICT, resulting in shorter emission wavelengths .

- Chloro vs. Trifluoromethyl : The stronger electron-withdrawing nature of CF3 (compared to Cl) in may further polarize the π-system, altering UV-Vis and fluorescence profiles.

Biological Activity

2-(2,3-Dichlorophenoxy)-6-(4-fluorophenyl)pyridine-3-carbonitrile is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

- Molecular Formula : C18H9Cl2FN2O

- Molecular Weight : 359.18 g/mol

- CAS Number : 252059-96-4

Biological Activity Overview

The compound exhibits various biological activities primarily related to its interactions with specific biological targets. Research indicates that it may possess anti-cancer properties, as well as effects on enzymatic activity.

Anticancer Activity

Several studies have reported the anticancer potential of similar compounds within this chemical class. The presence of halogen substituents (e.g., dichloro and fluorine) is often linked to enhanced cytotoxicity against cancer cell lines.

- Mechanism of Action : The compound is believed to interact with cellular pathways that regulate apoptosis and cell proliferation. For instance, it may inhibit specific kinases or transcription factors involved in cancer progression.

- Case Study : In a study examining a closely related compound, significant growth inhibition was observed in various cancer cell lines, particularly those derived from colorectal cancer (HT29) and breast cancer (MCF7). The IC50 values indicated potent activity, suggesting that structural modifications could enhance efficacy further.

Enzymatic Inhibition

Recent research has highlighted the compound's potential as an inhibitor of carboxylesterases (CaE), enzymes involved in drug metabolism and detoxification processes.

- Inhibitory Activity : The compound demonstrated reversible inhibition against CaE, with kinetic studies revealing mixed-type inhibition. This suggests that it could be useful in modulating drug metabolism and enhancing therapeutic outcomes.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that the presence of electron-withdrawing groups (like Cl and F) significantly enhances the biological activity of the compound. These substituents help stabilize reactive intermediates during metabolic processes.

| Substituent | Effect on Activity |

|---|---|

| 2,3-Dichlorophenoxy | Increases cytotoxicity |

| 4-Fluorophenyl | Enhances enzyme inhibition |

Research Findings

- Cytotoxicity Studies : A recent study on similar compounds showed that those with dichloro substitutions exhibited higher cytotoxicity compared to their mono-substituted counterparts. The presence of a fluorine atom also contributed positively to the overall activity.

- Molecular Docking Studies : Computational studies suggest that the compound binds effectively to target proteins involved in cancer pathways, supporting its potential as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.